4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is a heterocyclic compound that features a fused ring system combining benzimidazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or Brønsted acidic ionic liquids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4H-Benzo[4,5]imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
4H-Benzo[4,5]imidazo[1,2-c]pyrimidine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94782-81-7 |
---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)7-5-9-12-6-3-1-2-4-8(6)14(9)13-7/h1-5,13H,(H2,11,15) |
InChI Key |
KGWKZMDPLIMRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.